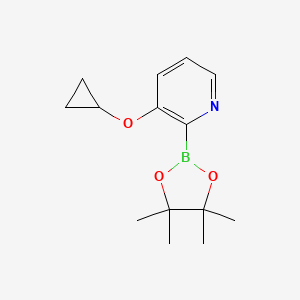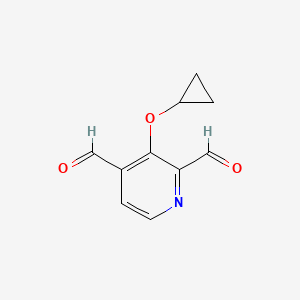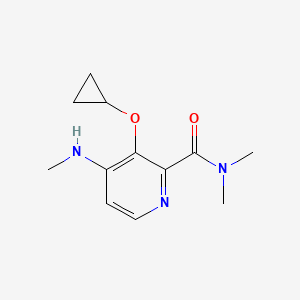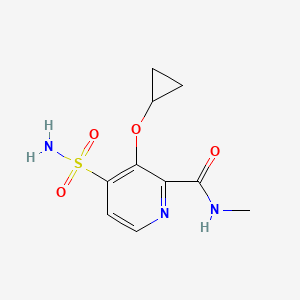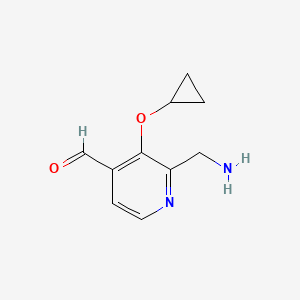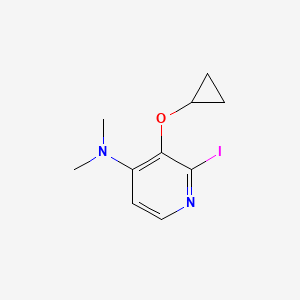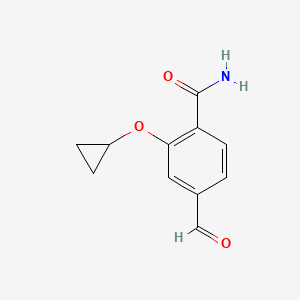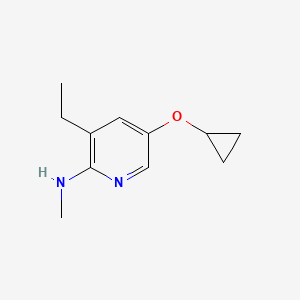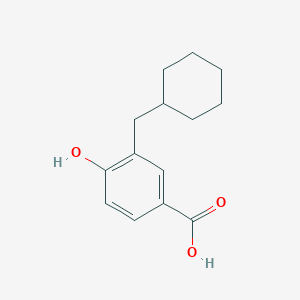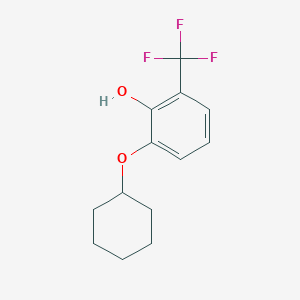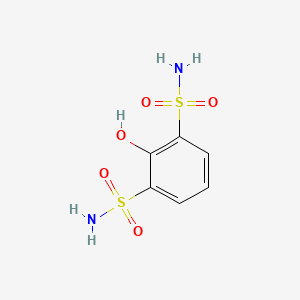
2-Hydroxybenzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of the sulfonamide functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzene-1,3-disulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzene (resorcinol) with chlorosulfonic acid, followed by the introduction of the sulfonamide groups. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Hydroxybenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Benzene-1,3-disulfonamide: Similar in structure but lacks the hydroxyl group.
2-Hydroxybenzene-4-sulfonamide: Contains a single sulfonamide group at a different position.
N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide: A chlorinated derivative with different chemical properties.
Uniqueness: 2-Hydroxybenzene-1,3-disulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8N2O5S2 |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
2-hydroxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H8N2O5S2/c7-14(10,11)4-2-1-3-5(6(4)9)15(8,12)13/h1-3,9H,(H2,7,10,11)(H2,8,12,13) |
Clave InChI |
LNYMTZGMZQCNKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




